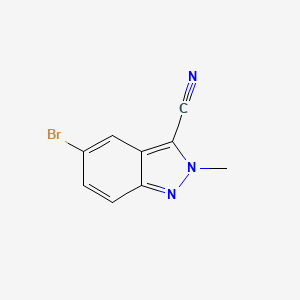
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:
Formation of the sulfonyl intermediate: Reacting 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Coupling with furan derivative: The sulfonyl intermediate is then coupled with a furan derivative under appropriate conditions to form the desired sulfonyl-furan compound.
Carbamate formation: Finally, the sulfonyl-furan compound is reacted with benzyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate compound with similar structural features.
4-Fluorophenyl sulfonyl derivatives: Compounds with the 4-fluorophenyl sulfonyl group but different substituents.
Furan derivatives: Compounds containing the furan ring with various functional groups.
Uniqueness
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl sulfonyl group, furan ring, and benzyl carbamate moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXGJHUDDOLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![5-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2554673.png)



![2-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2554678.png)
![ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2554679.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2554680.png)


